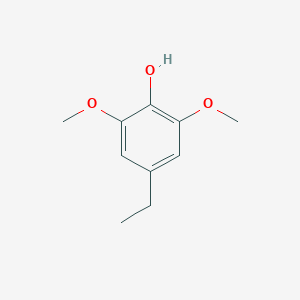

4-Ethyl-2,6-dimethoxyphenol

Übersicht

Beschreibung

4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is a derivative of phenol and is characterized by the presence of two methoxy groups and an ethyl group attached to the benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethyl-2,6-dimethoxyphenol can be synthesized through several methods. One common synthetic route involves the alkylation of 2,6-dimethoxyphenol with ethyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products.

Analyse Chemischer Reaktionen

2.1. Hydrolysis and Cleavage Reactions

The chemical behavior of 4-ethyl-2,6-dimethoxyphenol can be examined through various hydrolysis and cleavage reactions. Notably, studies have shown that under specific catalytic conditions, such as with vanadium metal, the compound can undergo cleavage of the C-O bond:

-

Catalytic Cleavage : At elevated temperatures (220°C to 280°C), this compound can be converted into several products including catechol derivatives and pyrogallol. The reaction efficiency increases significantly with temperature, achieving up to 80% conversion at optimal conditions .

Table 1: Reaction Conditions and Products

| Temperature (°C) | Time (h) | Conversion (%) | Main Products |

|---|---|---|---|

| 220 | 48 | 5 | None |

| 240 | 48 | 22 | 3-Methoxycatechol |

| 280 | 48 | 80 | Pyrogallol, Catechol |

2.2. Acylation Reactions

Acylation reactions involving this compound have been studied to understand its reactivity with acyl chlorides in the presence of Lewis acids like aluminum chloride. The proposed mechanism involves:

-

Formation of an ester via O-acylation.

-

Subsequent cleavage of one of the methoxy groups leading to the formation of acylated products.

This reaction is selective and temperature-dependent, yielding various products based on the acyl chloride used .

Table 2: Acylation Reaction Results

| Reaction Conditions | Major Product |

|---|---|

| Room Temperature | Para-acylated phenol derivatives |

| Elevated Temperature | Selective cleavage products |

2.3. Hydrogenation Reactions

The hydrogenation of this compound has also been explored using palladium catalysts under high pressure conditions. This reaction leads to the saturation of double bonds and potentially alters the functional groups present on the aromatic ring.

Table 3: Hydrogenation Conditions

| Catalyst | Pressure (MPa) | Yield (%) |

|---|---|---|

| Pd/C | 4 | ~92 |

Mechanistic Insights

The mechanisms underlying these reactions often involve complex pathways where intermediates play crucial roles:

-

C-O Bond Cleavage : The cleavage of C-O bonds in methoxy groups can lead to significant rearrangements and formation of stable intermediates like catechols.

-

Acylation Mechanism : The dual coordination of aluminum chloride enhances electrophilic attack on the aromatic ring, facilitating selective substitutions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₀H₁₄O₃

- IUPAC Name : 4-ethyl-2,6-dimethoxyphenol

- CAS Number : 14059-92-8

This compound belongs to the class of methoxyphenols, characterized by the presence of methoxy groups attached to a phenolic structure. Its unique properties make it suitable for various applications.

Food Industry

Flavoring Agent

this compound is utilized as a flavoring agent in the food industry. It is particularly noted for its role in smoked food flavorings, contributing to the aromatic profile of products such as meats and cheeses .

Natural Preservative

Research indicates that extracts containing this compound exhibit significant antioxidant properties, making them potential candidates for natural preservatives in food products. Antioxidants help in extending shelf life and maintaining food quality by preventing oxidative degradation .

Pharmaceutical Applications

Antimicrobial Properties

Studies have shown that phenolic compounds, including this compound, possess antimicrobial activity. This characteristic is particularly valuable in developing new antimicrobial agents for treating infections and skin conditions .

Potential Drug Development

The compound's structure allows for modifications that could lead to new therapeutic agents. Its derivatives may be explored for their efficacy in treating various diseases, including skin disorders and infections due to their bioactive properties .

Material Science

Antioxidant Additive

In polymer science, this compound is used as an antioxidant additive in rubber and plastics. Its ability to scavenge free radicals helps improve the stability and longevity of these materials under thermal stress .

Case Study 1: Lignin Depolymerization

A study focused on the depolymerization of sugar cane lignin demonstrated that using specific catalysts could yield significant amounts of this compound. This process not only provides a sustainable source of this compound but also highlights its potential in biorefineries where lignin waste can be transformed into valuable chemicals .

Case Study 2: Antioxidant Properties

Research on extracts from Guadua angustifolia revealed that phenolic compounds like this compound contribute to high antioxidant activity. The study suggests its application as a natural preservative and an alternative to synthetic antioxidants in food products .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Flavoring agent | Enhances taste; used in smoked food |

| Natural preservative | Extends shelf life; maintains quality | |

| Pharmaceutical | Antimicrobial agent | Potential treatment for infections |

| Drug development | Modifiable structure for therapeutic use | |

| Material Science | Antioxidant additive | Improves stability in polymers |

Wirkmechanismus

The mechanism of action of 4-ethyl-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-2,6-dimethoxyphenol can be compared with other similar compounds, such as:

2,6-Dimethoxyphenol: Lacks the ethyl group, resulting in different reactivity and applications.

4-Methyl-2,6-dimethoxyphenol: Has a methyl group instead of an ethyl group, leading to variations in its chemical properties and uses.

4-Vinyl-2,6-dimethoxyphenol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

4-Ethyl-2,6-dimethoxyphenol (EDMP) is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and food preservation. This article provides a comprehensive overview of the biological activity of EDMP, supported by research findings, case studies, and data tables.

This compound is characterized by its molecular formula and a molecular weight of 194.23 g/mol. Its structure consists of a phenolic ring substituted with two methoxy groups and an ethyl group, which contributes to its unique chemical properties and biological activities.

Antioxidant Activity

One of the notable biological activities of EDMP is its antioxidant capacity. Research has demonstrated that EDMP exhibits significant free radical scavenging activity. For instance, a study reported that extracts containing EDMP showed high DPPH (1,1-diphenyl-2-picrylhydrazyl) activity, indicating its potential as a natural antioxidant in food preservation and health applications .

Table 1: Antioxidant Activity of this compound

| Sample Type | DPPH Activity (%) | Total Phenolic Content (mg GA/g) |

|---|---|---|

| PA Extract | 70.975 ± 0.921 | 1.959 ± 0.010 |

| PAS Extract | 16.667 ± 0.298 | 3.844 ± 0.027 |

Antimicrobial Properties

EDMP has also been investigated for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against various pathogens, making it a candidate for use as a natural preservative in food products and as an alternative to synthetic antibiotics in medical applications.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of several phenolic compounds, EDMP demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics . This suggests that EDMP could be utilized in formulations aimed at combating bacterial infections.

Applications in Agriculture

The potential use of EDMP as an insect repellent and foliar fertilizer has been explored due to its biological activity. The compound's efficacy in repelling pests while promoting plant growth makes it an attractive option for sustainable agricultural practices.

Research Findings

A study highlighted the effectiveness of EDMP in reducing pest populations while enhancing the growth parameters of treated plants. The results indicated that plants treated with EDMP exhibited improved leaf area and biomass compared to untreated controls . This dual action supports the compound's role in integrated pest management strategies.

Toxicological Assessment

Despite its beneficial properties, the safety profile of EDMP must be considered. Evaluations conducted by the Joint FAO/WHO Expert Committee on Food Additives have assessed the acceptable daily intake (ADI) for various food additives, including EDMP . These assessments are crucial for ensuring consumer safety in food applications.

Eigenschaften

IUPAC Name |

4-ethyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWDIHUFLXQRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075072 | |

| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water white liquid | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

106.00 °C. @ 2.00 mm Hg | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.075-1.080 | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14059-92-8 | |

| Record name | 4-Ethylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14059-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylsyringol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLSYRINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T2NOI6FZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-2,6-dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.